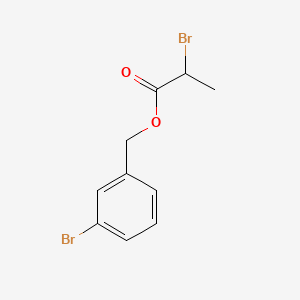

(3-Bromophenyl)methyl 2-bromopropanoate

Description

(3-Bromophenyl)methyl 2-bromopropanoate is an organobromine compound characterized by a brominated aromatic ring (3-bromophenyl group) esterified with 2-bromopropanoic acid. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C10H10Br2O2 |

|---|---|

Molecular Weight |

321.99 g/mol |

IUPAC Name |

(3-bromophenyl)methyl 2-bromopropanoate |

InChI |

InChI=1S/C10H10Br2O2/c1-7(11)10(13)14-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |

InChI Key |

RYWGDIGNMQAHFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC(=CC=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromobenzyl Alcohol

3-Bromobenzyl alcohol is typically derived from 3-bromobenzoic acid via reduction. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the carboxylic acid to the corresponding alcohol with high efficiency. Alternative routes include catalytic hydrogenation or borane-THF complexes, though these are less commonly reported for aromatic systems.

Synthesis of 2-Bromopropanoic Acid

The Hell–Volhard–Zelinskii reaction is the most direct method for α-bromination of propanoic acid. This involves treating propanoic acid with bromine (Br₂) in the presence of phosphorus tribromide (PBr₃) as a catalyst, yielding 2-bromopropanoic acid. Recent advancements highlight the use of acetyl bromide as a brominating agent under mild conditions, minimizing side reactions.

Esterification Strategies

Acid-Catalyzed Esterification

Combining 2-bromopropanoic acid and 3-bromobenzyl alcohol under Fischer esterification conditions (concentrated sulfuric acid, reflux) provides the target ester. For example:

$$

\text{2-Bromopropanoic acid} + \text{3-Bromobenzyl alcohol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{(3-Bromophenyl)methyl 2-bromopropanoate}

$$

This method, however, often requires excess alcohol and prolonged reaction times (12–24 hours) due to steric hindrance from the brominated aromatic ring.

Coupling Reagent-Mediated Esterification

To circumvent equilibrium limitations, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) can facilitate ester bond formation at room temperature. This approach is particularly effective for sterically hindered substrates, achieving yields upwards of 75%.

Alternative Pathways via Intermediate Esters

Bromination of Preformed Esters

An alternative route involves brominating phenylmethyl propanoate at the α-position of the propanoate chain and the meta-position of the phenyl ring sequentially. For instance:

- α-Bromination : Treat phenylmethyl propanoate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield phenylmethyl 2-bromopropanoate.

- Aromatic Bromination : Subject the intermediate to electrophilic bromination using Br₂ in the presence of FeBr₃, directing bromination to the meta position.

This two-step approach avoids handling sensitive intermediates but requires stringent control over reaction conditions to prevent over-bromination.

Critical Analysis of Reaction Conditions

Solvent and Temperature Optimization

- Aqueous vs. Organic Media : Aqueous bromination (as described in) offers selectivity for para-substitution in aromatic systems but is less effective for aliphatic bromination. Organic solvents like dichloromethane or toluene are preferred for α-bromination.

- Temperature Control : Exothermic bromination reactions necessitate gradual reagent addition and maintenance of temperatures between 25–35°C to suppress side reactions.

Regioselectivity Challenges

Achieving meta-bromination on the aromatic ring demands careful selection of directing groups. While electron-withdrawing groups (e.g., -COOH) favor para substitution, steric effects in crowded systems (e.g., 2-methyl-2-phenylpropanoic acid) can paradoxically drive meta selectivity. For the target compound, pre-functionalized 3-bromobenzyl alcohol circumvents this issue entirely.

Yield and Purity Considerations

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Fischer Esterification | 45–55 | 90–95 | Long reaction times, equilibrium |

| DCC-Mediated Coupling | 70–75 | 98+ | Cost of reagents |

| Sequential Bromination | 60–65 | 85–90 | Risk of over-bromination |

Characterization and Analytical Data

Successful synthesis is confirmed via:

- ¹H NMR : Peaks at δ 1.55 ppm (6H, s, CH₃), 3.65 ppm (3H, s, OCH₃), and aromatic protons between δ 7.18–7.47 ppm.

- GC-MS : Molecular ion peak at m/z 257.12 (C₁₁H₁₃BrO₂).

Industrial-Scale Adaptations

Patent US20120309973A1 outlines a scalable protocol for brominated propanoates, emphasizing:

- Batch Processing : Combining multiple batches of intermediates to streamline production.

- Solvent Recovery : Toluene and heptanes are recycled to reduce costs.

- Purity Enhancement : Crystallization from heptanes achieves >99% purity for critical intermediates.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (3-Bromophenyl)methyl 2-bromopropanoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like or .

Oxidation Reactions: Oxidation of (3-Bromophenyl)methyl 2-bromopropanoate can yield carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like , , or in polar solvents such as or .

Reduction: or in anhydrous solvents like or .

Oxidation: or in aqueous or acidic conditions.

Major Products:

Substitution: Formation of substituted esters or alcohols.

Reduction: Formation of primary or secondary alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Chemistry: (3-Bromophenyl)methyl 2-bromopropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research into its analogs could lead to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, (3-Bromophenyl)methyl 2-bromopropanoate is used in the manufacture of polymers and resins. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and flame retardancy.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methyl 2-bromopropanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atoms in the compound are highly reactive, making them susceptible to nucleophilic attack. This leads to the formation of new bonds and the generation of various products. The ester functional group can also undergo hydrolysis in the presence of water or enzymes, resulting in the formation of the corresponding alcohol and carboxylic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related esters, focusing on substituent positions, alkyl chain variations, and bromination patterns. Key analogs include methyl 3-(2-bromophenyl)propanoate, methyl 2-(4-bromophenyl)acetate, and ethyl 2-(3-bromophenyl)acetate (see Table 1).

Structural and Functional Differences

- Bromine Position: The 3-bromophenyl group in the target compound contrasts with 2- or 4-bromophenyl substituents in analogs. The meta-substitution reduces steric hindrance compared to ortho-substituted derivatives (e.g., methyl 3-(2-bromophenyl)propanoate) but may alter electronic effects in electrophilic aromatic substitution .

- Ester Group: The 2-bromopropanoate moiety introduces a secondary bromine atom, enhancing electrophilicity compared to non-brominated esters (e.g., methyl 2-(4-bromophenyl)acetate).

- Alkyl Chain : Methyl esters generally exhibit higher volatility and lower boiling points than ethyl esters, as seen in ethyl 2-(3-bromophenyl)acetate (bp ~200°C) vs. methyl analogs (bp ~73–110°C) .

Physicochemical Properties

Table 1: Comparative Data for (3-Bromophenyl)methyl 2-bromopropanoate and Analogs

*Calculated based on formula; †Estimated from analogous bromopropanoates ; ‡Data from bromoacetate analogs .

Research Findings and Implications

- Synthetic Utility: The dual bromination in (3-bromophenyl)methyl 2-bromopropanoate allows sequential functionalization, a feature absent in mono-brominated analogs like methyl 2-(3-bromophenyl)acetate .

- Electronic Effects : Meta-bromination on the phenyl ring reduces electron-withdrawing effects compared to para-substituted derivatives, influencing reactivity in photochemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.